Vinylene Carbonate-13C

Description

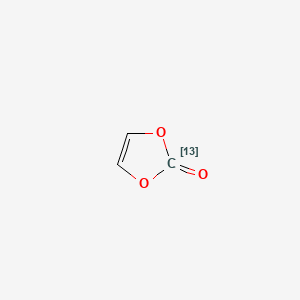

Structure

3D Structure

Properties

Molecular Formula |

C3H2O3 |

|---|---|

Molecular Weight |

87.04 g/mol |

IUPAC Name |

(213C)1,3-dioxol-2-one |

InChI |

InChI=1S/C3H2O3/c4-3-5-1-2-6-3/h1-2H/i3+1 |

InChI Key |

VAYTZRYEBVHVLE-LBPDFUHNSA-N |

Isomeric SMILES |

C1=CO[13C](=O)O1 |

Canonical SMILES |

C1=COC(=O)O1 |

Origin of Product |

United States |

Synthetic Methodologies for Vinylene Carbonate 13c

Isotopic Enrichment Strategies for Carbon-13 Introduction

The foundational step in the synthesis of Vinylene Carbonate-13C is the introduction of the Carbon-13 isotope into a suitable precursor molecule. The most common strategy involves starting with a commercially available 13C-labeled precursor, which is then chemically transformed into the target molecule.

A prevalent method for synthesizing this compound begins with ethylene (B1197577) carbonate-13C as the labeled starting material. This precursor undergoes a two-step process of photochlorination followed by dehydrochlorination to yield the desired product smolecule.com. The Carbon-13 label is strategically positioned within the carbonate group of the ethylene carbonate molecule, ensuring its incorporation into the final vinylene carbonate structure.

The synthesis proceeds by first introducing a chlorine atom to the ethylene carbonate-13C molecule via a radical mechanism initiated by UV irradiation in the presence of chlorine gas or sulfuryl chloride smolecule.com. This step yields monochlorethylene carbonate-13C. Subsequent dehydrochlorination, typically achieved by using a base like triethylamine, eliminates hydrogen chloride to form the double bond in the vinylene carbonate ring smolecule.com. Careful control of the reaction stoichiometry is crucial during dehydrochlorination to prevent hydrolysis of the carbonate group, which would result in the loss of the valuable 13C label smolecule.com.

Alternative, more fundamental approaches to Carbon-13 enrichment, while not specific to vinylene carbonate synthesis, are essential for the production of the initial labeled precursors. These methods include the cryogenic distillation of carbon monoxide or methane, which are economically viable for the industrial-scale production of bulk Carbon-13.

Organocatalytic Synthesis Routes for this compound

Organocatalysis has emerged as a powerful tool in organic synthesis, offering mild and selective reaction conditions. The application of organocatalysis to the synthesis of vinylene carbonates has been explored, and these methods can be adapted for the preparation of this compound.

One notable organocatalytic route involves the reaction of benzoins or acyloins with a carbonyl source, such as diphenyl carbonate, catalyzed by N-Heterocyclic Carbenes (NHCs) researchgate.netresearchgate.net. To synthesize this compound via this method, a 13C-labeled carbonyl source would be required. For instance, using diphenyl carbonate with a 13C-labeled carbonyl carbon would directly incorporate the isotope into the vinylene carbonate product. The reaction typically proceeds under solvent-free conditions at elevated temperatures researchgate.net. Imidazolium salts have been identified as highly active NHC precursors for this transformation researchgate.net.

The general applicability of this method to a wide range of symmetrical, unsymmetrical, aromatic, and aliphatic vinylene carbonates suggests its potential for producing various substituted this compound derivatives, provided the appropriately labeled precursors are available researchgate.net.

| Catalyst Precursor | Carbonyl Source | Temperature (°C) | Isolated Yield (%) |

| Imidazolium Salts | Diphenyl Carbonate | 90 | 20-99 researchgate.net |

| Thiazolium Salts | Diphenyl Carbonate | 90 | Traces researchgate.net |

Direct Synthesis of Substituted this compound from Aromatic Aldehydes

A direct and efficient one-pot synthesis of substituted vinylene carbonates from aromatic aldehydes has been developed, which can also be adapted for the synthesis of 13C-labeled analogues researchgate.netdntb.gov.ua. This method involves a benzoin condensation followed by a transcarbonation sequence under solvent-free conditions researchgate.netdntb.gov.ua. The key to this transformation is the combination of an N-phenyl substituted triazolium salt NHC precursor and 4-dimethylaminopyridine (DMAP) researchgate.netdntb.gov.ua.

To produce substituted this compound using this route, the Carbon-13 label could be introduced through either the aromatic aldehyde or the carbonate source. For example, employing a 13C-labeled aromatic aldehyde would result in a vinylene carbonate with the label on the substituent. Alternatively, using a 13C-labeled carbonate source, such as diphenyl carbonate-13C, would place the isotope within the carbonate ring of the final product. The reaction has been shown to be effective for a range of aromatic aldehydes, yielding the corresponding vinylene carbonates in moderate to high yields researchgate.netdntb.gov.ua.

| Aromatic Aldehyde | Carbonyl Source | Catalyst System | Isolated Yield (%) |

| Benzaldehyde | Diphenyl Carbonate | N-phenyl triazolium salt NHC precursor / DMAP | 32-86 researchgate.netdntb.gov.ua |

| Various substituted aromatic aldehydes | Diphenyl Carbonate | N-phenyl triazolium salt NHC precursor / DMAP | 32-86 researchgate.netdntb.gov.ua |

Control of Byproduct Formation in Industrial Synthesis using 13C Tracer Studies

In the industrial production of vinylene carbonate, the control of byproduct formation is critical for ensuring high purity and yield. The use of Carbon-13 tracer studies, in conjunction with analytical techniques like 13C Nuclear Magnetic Resonance (NMR) spectroscopy, provides a powerful method for identifying reaction intermediates and byproducts, thereby offering insights into reaction mechanisms and pathways for process optimization.

While specific industrial tracer studies for vinylene carbonate synthesis are not extensively published in open literature, the principles can be applied to the known synthetic routes. For instance, in the synthesis of this compound from ethylene carbonate-13C, 13C NMR can be used to monitor the progress of the photochlorination and dehydrochlorination steps. This allows for the identification of any side reactions that might lead to the formation of impurities.

Studies on the reduction of vinylene carbonate, which is relevant to its application in lithium-ion batteries, have utilized 13C NMR to analyze the decomposition products. These studies have identified byproducts such as lithium carbonate, lithium oxalate, and polymeric species. Understanding the formation of these byproducts under different conditions can inform strategies to minimize their formation during synthesis and storage. For example, the choice of solvent for purification, such as using dichloromethane over acetonitrile, can minimize the co-elution of 13C-labeled byproducts smolecule.com.

| Precursor | Reaction Step | Potential Byproducts | Analytical Method |

| Ethylene Carbonate-13C | Photochlorination | Dichloroethylene carbonate, over-chlorinated species | 13C NMR |

| Monochlorethylene Carbonate-13C | Dehydrochlorination | Hydrolysis products (if excess base is used) | 13C NMR |

| Vinylene Carbonate | Reduction/Decomposition | Lithium carbonate, Lithium oxalate, Poly(vinylene carbonate) | 13C NMR |

By using 13C-labeled starting materials and tracking the distribution of the label in the products and byproducts, a detailed map of the reaction pathways can be constructed. This information is invaluable for optimizing reaction conditions, such as temperature, pressure, catalyst loading, and reaction time, to maximize the yield of the desired this compound and minimize the formation of impurities.

Advanced Spectroscopic Characterization Utilizing Carbon 13 Nuclear Magnetic Resonance

Solid-State ¹³C NMR Spectroscopy for Structural Elucidation of Interphases

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the chemical composition of insoluble materials, such as the Solid Electrolyte Interphase (SEI) that forms on battery electrodes. The strategic use of ¹³C-labeled Vinylene Carbonate (VC) significantly enhances the NMR signal of its reaction products, allowing for their definitive identification within the complex SEI matrix osti.govmdpi.com.

Research on the reduction products of VC has utilized ¹³C ssNMR to identify a variety of species. Direct excitation ¹³C ssNMR experiments provide quantitative information on the different carbon environments present in the SEI chemicalbook.com. Studies have shown that the SEI derived from VC is primarily composed of polymerized VC, often referred to as poly(VC) chemicalbook.comorganicchemistrydata.org. In addition to the polymer, other species such as lithium carbonate (Li₂CO₃), lithium formate (HCO₂Li), and lithium oxalate (Li₂C₂O₄) are also detected chemicalbook.com.

The ¹³C chemical shifts are highly sensitive to the local chemical environment, enabling the differentiation of various functional groups. For instance, distinct resonances are observed for carbonate carbons, carbons in ethylene (B1197577) oxide-type structures within the polymer backbone, and cross-linking acetal carbons osti.govchemicalbook.com. The chemical composition of the SEI can vary depending on the electrochemical conditions and the other components of the electrolyte osti.gov. In some systems, the VC-derived polymer is described as a cross-linked polyethylene (B3416737) oxide (PEO)-type structure osti.govrubingroup.orgrsc.orgacs.org. The acetal carbons in VC-derived polymers have a characteristic ¹³C chemical shift at approximately 108 ppm osti.gov.

Table 1: Typical ¹³C ssNMR Chemical Shift Assignments for Vinylene Carbonate Reduction Products

This table is interactive. Click on the headers to sort the data.

| Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|

| 170-172 | Lithium Oxalate (Li₂C₂O₄) / Lithium Carbonate (Li₂CO₃) | chemicalbook.comorganicchemistrydata.org |

| 155 | Alkyl Carbonate (ROCO₂R') in poly(VC) | osti.govchemicalbook.com |

| 120-140 | Unsaturated sp² Carbons (-CH=CH-) | osti.gov |

| 100-108 | Acetal/Cross-linking Carbons (-CH(OR)₂) | osti.govchemicalbook.com |

| 70-80 | Ethylene Oxide-type Carbons (-CH₂CH₂O-) | osti.govorganicchemistrydata.org |

| 10-40 | Aliphatic Chain Carbons (RCH₂R') | osti.gov |

¹³C-¹³C Correlation NMR Experiments for Polymeric Systems and Branched Fragments

To move beyond the simple identification of chemical groups and understand how they are connected, two-dimensional (2D) ¹³C-¹³C correlation NMR experiments are employed. These experiments are particularly powerful when applied to systems enriched with ¹³C, as they rely on the detection of through-bond or through-space interactions between neighboring ¹³C nuclei.

Techniques such as Double-Quantum Single-Quantum (DQ-SQ) correlation spectroscopy are used to establish carbon-carbon connectivity. A correlation peak in the 2D spectrum at the frequencies of two different carbon atoms indicates that they are spatially close, typically within one or two bonds of each other osti.gov. This information is crucial for determining the structure of the polymer backbone and identifying branching points.

Studies utilizing these methods on the SEI formed from ¹³C-labeled VC have confirmed the formation of branched and cross-linked polymeric structures osti.govrubingroup.orgrsc.orgacs.orgrsc.org. For example, correlations can be observed between aliphatic carbons (10–40 ppm), ethylene oxide-type carbons (60–85 ppm), and acetal carbons (90–110 ppm) osti.gov. These correlations allow for the piecing together of molecular fragments, confirming that the SEI is not a simple linear polymer but a complex, cross-linked network osti.govrsc.org. The ability to unambiguously identify these linkages provides critical data for understanding the mechanical and electrochemical properties of the interphase.

Dynamic Nuclear Polarization (DNP) Enhanced ¹³C NMR Investigations

A major challenge in the study of interphases is the inherently low sensitivity of NMR, especially when analyzing species present in small quantities at a surface or interface. Dynamic Nuclear Polarization (DNP) is a transformative technique that dramatically enhances NMR signal intensities, often by two to three orders of magnitude mdpi.com. DNP achieves this by transferring the high polarization of electron spins from a stable radical polarizing agent to the surrounding nuclear spins at cryogenic temperatures mdpi.comchemrxiv.org.

The application of DNP-enhanced ¹³C ssNMR to interphases formed from Vinylene Carbonate-13C has enabled the detection of previously unobservable species osti.govrubingroup.orgrsc.orgacs.orgrsc.org. By overcoming the sensitivity limitations, DNP allows for the acquisition of high-quality ¹³C spectra in a fraction of the time required for conventional experiments mdpi.com. This has revealed minor but mechanistically important components of the SEI. For example, DNP-enhanced spectra have clearly shown the presence of unsaturated sp²-hybridized carbons (-CH=CH-) and lithium carboxylate species (RCOO⁻Li⁺) in VC-derived SEIs, which are often present in concentrations too low to be detected by standard ssNMR osti.gov. These findings provide a more complete picture of the complex reduction chemistry of VC. The high sensitivity afforded by DNP also facilitates advanced multi-dimensional NMR experiments, such as the ¹³C-¹³C correlations discussed above, on material- and time-limited samples osti.gov.

Analysis of Spin-Spin Coupling Constants (J-couplings) involving ¹³C Nuclei

Spin-spin coupling constants, or J-couplings, provide through-bond information about molecular structure, including connectivity, bond angles, and dihedral angles. The measurement of homonuclear ¹³C-¹³C J-couplings is only feasible with isotopic labeling, making this compound an ideal substrate for such analysis.

While chemical shifts reveal the chemical environment of a nucleus, J-couplings provide direct evidence of covalent bonds and offer geometric constraints.

One-bond couplings (¹J_CC_): These couplings are observed between directly bonded carbon atoms. Their magnitude is related to the hybridization and substitution of the carbons, providing confirmation of C-C bonds within the polymer backbone osti.govnih.gov.

Two-bond couplings (²J_CCC_): These occur between carbons separated by two bonds. Their values are sensitive to the bond angle and the conformation of substituents on the central carbon acs.orgsdu.dk.

Three-bond couplings (³J_CCCC_): These couplings across three bonds are highly dependent on the dihedral angle between the terminal carbons, following a Karplus-type relationship. They are invaluable for determining the conformation and stereochemistry of polymer chains nih.gov.

Although experimental J-coupling data for poly(vinylene carbonate) is not widely reported in the literature, the principles of their analysis are well-established. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to predict and interpret J-coupling values, aiding in the detailed structural elucidation of complex molecules osti.govacs.orgcam.ac.uk. The analysis of various ¹J_CH_, ²J_CH_, and ¹³C-¹³C couplings in ¹³C-enriched systems provides a rigorous method for validating proposed polymer structures and understanding their conformational preferences at a molecular level osti.gov.

Application of Multi-Nuclear NMR (¹H-¹³C, ⁷Li-¹³C, ¹⁹F-¹³C) in Complex Systems

To fully characterize the complex, multi-component nature of interphases, it is often necessary to probe the interactions and proximities between different types of nuclei. Multi-nuclear correlation NMR experiments, which transfer magnetization between heteronuclei (e.g., ¹H and ¹³C), are essential for this purpose.

¹H-¹³C Correlation: Experiments like Cross-Polarization (CP) and Heteronuclear Correlation (HETCOR) are routinely used to identify which carbon atoms are bonded to or are in close spatial proximity to protons osti.govchemicalbook.com. This helps in assigning resonances in the ¹³C spectrum, for example, distinguishing between protonated carbons (CH, CH₂) and non-protonated quaternary or carbonyl carbons chemicalbook.com.

⁷Li-¹³C Correlation: In battery research, understanding the distribution of lithium ions within the SEI is critical. ⁷Li-¹³C CP experiments identify which organic components of the SEI are in close proximity to lithium ions chemicalbook.comorganicchemistrydata.org. By transferring magnetization from ⁷Li to ¹³C, these experiments have shown that lithium ions are closely associated with the carbonate and carboxylate groups of the VC degradation products chemicalbook.comorganicchemistrydata.org.

¹⁹F-¹³C Correlation: When VC is used in electrolytes containing fluorine-based salts (e.g., LiPF₆) or solvents, ¹⁹F-¹³C correlation experiments can be used to probe the interface between organic and inorganic SEI components chemicalbook.comorganicchemistrydata.org. For example, these experiments can determine if organic polymer fragments are located near inorganic LiF particles, which are common SEI components organicchemistrydata.orgosti.gov. In studies of VC reduction products, ¹⁹F-¹³C CP experiments have been used to show the spatial proximity of certain carbon environments to LiF organicchemistrydata.org.

These multi-nuclear techniques, enabled by ¹³C isotopic labeling, provide a multi-dimensional view of the molecular architecture of the interphase, revealing not just the identity of the components but also their spatial relationships.

Mechanistic Investigations of Vinylene Carbonate 13c in Electrochemical Systems

Solid Electrolyte Interphase (SEI) Formation Mechanisms on Anodes

The formation of a stable and effective SEI is paramount for the performance of lithium-ion batteries. Vinylene carbonate is a widely used electrolyte additive that promotes the formation of a robust SEI on anode surfaces. rsc.orgrsc.org The use of ¹³C-VC enables precise investigation into the complex mechanisms governing SEI formation.

Reductive Decomposition Pathways of Vinylene Carbonate-13C

The electrochemical reduction of VC at the anode surface is the initial step in SEI formation. Using ¹³C-labeled VC allows for the detailed elucidation of its reductive decomposition pathways. Upon reduction, the VC molecule undergoes a ring-opening reaction. Theoretical and experimental studies have identified two primary pathways for this ring-opening:

Cleavage at the carbonyl C–vinylic O (C_C–O_V) bond: This two-step decomposition pathway leads to the release of acetylene (B1199291) (C₂H₂) and carbon monoxide (CO), along with the formation of lithium oxide (Li₂O). rsc.org

Cleavage at the vinylic C–vinylic O (C_V–O_V) bond: This single-step reaction results in the simultaneous formation of acetylene and lithium carbonate (Li₂CO₃). rsc.org

Density Functional Embedding Theory (DFET) calculations suggest that the reductive ring-opening via cleavage at the vinylic sites is more likely to occur, with energy barriers in the range of 0.29–0.34 eV. rsc.orgrsc.org This pathway produces a highly reactive radical anion intermediate, ·CH=CHOCO₂⁻, which can either undergo further decomposition or initiate polymerization. rsc.org The use of ¹³C labeling helps to definitively identify the resulting carbon-containing species, such as ¹³CO₂, ¹³CO, and ¹³C-containing organic fragments, confirming these decomposition routes.

Online electrochemical mass spectrometry (OEMS) studies have shown that for VC, reduction begins at potentials below 1.9 V versus Li/Li⁺. diva-portal.orgacs.org However, the evolution of CO₂ is not a direct result of electrochemical reduction but rather a subsequent chemical step involving a nucleophilic attack and ring opening. diva-portal.orgacs.org

Polymerization Mechanisms and Poly(Vinylene Carbonate) Formation

A key role of VC as an additive is its ability to polymerize on the anode surface, forming a protective poly(vinylene carbonate) (poly(VC)) film. rsc.orgspecificpolymers.com The radical anion formed during the initial reduction of ¹³C-VC can initiate a radical polymerization process by attacking other VC molecules. rsc.orgatamanchemicals.com This leads to the formation of a polymer with a complex structure that is a major component of the SEI. nih.gov

Investigations have shown that radical polymerization is the primary mechanism by which VC contributes to the formation of passivation layers on both the anode and cathode surfaces. atamanchemicals.comresearchgate.net The resulting poly(VC) has been identified on lithium metal anodes and is credited with improving electrochemical performance, especially at higher temperatures, by providing a thermally stable and protective layer. rsc.org

The structure of the polymer formed from VC reduction is complex. While primarily composed of poly(VC) units, other chemical functionalities, such as alkyl groups, can also be present, indicating the involvement of trace amounts of water in the reaction. nih.gov The polymerization of VC can be initiated by free radical initiators like azobis(isobutyronitrile) (AIBN) or benzoyl peroxide. atamanchemicals.com

Role of this compound in SEI Composition and Morphology Evolution

The incorporation of ¹³C-VC as an additive significantly influences the chemical composition and morphology of the SEI. The SEI formed in the presence of VC is often described as a mosaic-like nanostructure composed of organic species, Li₂O, and Li₂CO₃. rsc.org This is in contrast to the multilayered SEI formed in VC-free electrolytes, which primarily consists of Li₂O and Li domains. rsc.org

The use of ¹³C-VC allows researchers to trace the origin of carbonaceous species within the SEI. Studies have confirmed that the decomposition products of VC, including poly(VC), lithium alkyl carbonates, and inorganic salts like Li₂CO₃, are integral components of the SEI. mdpi.comcam.ac.uk The presence of these components leads to a more compact, stable, and mechanically robust SEI layer. acs.org This enhanced SEI effectively suppresses further electrolyte decomposition and minimizes the formation of dendritic lithium, thereby improving the cycle life and safety of the battery. rsc.org

The addition of VC has been shown to result in a denser SEI, which provides better protection for the anode. acs.org This improved SEI facilitates better Na-ion diffusion in sodium-ion batteries, highlighting the versatility of VC as an additive. mdpi.com

| Component | Formation Pathway | Role in SEI | Reference |

|---|---|---|---|

| Poly(vinylene carbonate) | Radical polymerization of VC radical anion | Forms a protective, stable polymer film | rsc.orgatamanchemicals.com |

| Lithium Carbonate (Li₂CO₃) | Reductive decomposition of VC (Cv-Ov cleavage) | Inorganic component enhancing SEI stability | rsc.org |

| Lithium Oxide (Li₂O) | Reductive decomposition of VC (Cc-Ov cleavage) | Inorganic component contributing to the mosaic structure | rsc.org |

| Lithium Alkyl Carbonates | Reaction of VC with lithium ions | Provides mechanical strength and electrochemical stability | mdpi.com |

In-Situ and Ex-Situ Spectroscopic Analysis of 13C-Labeled SEI Components

The use of ¹³C labeling is particularly advantageous for spectroscopic techniques aimed at characterizing the SEI. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful tool for this purpose. By using ¹³C-enriched electrolytes, researchers can distinguish the signals of SEI components derived from ¹³C-VC from those originating from other carbon sources in the battery, such as the graphite (B72142) anode or other electrolyte solvents. energy.govnrel.gov

Ex-situ ¹³C ssNMR studies have successfully identified various organic components of the SEI, including polycarbonate and polyethylene (B3416737) oxide (PEO)-type species, as well as lithium acetate (B1210297) and lithium succinate. researchgate.net These studies provide detailed chemical and spatial information about the composition of the SEI.

In-situ techniques , such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, allow for real-time monitoring of the SEI formation process. nih.gov These methods can track the consumption of ¹³C-VC and the appearance of its decomposition products on the electrode surface during cycling.

X-ray Photoelectron Spectroscopy (XPS) is another valuable ex-situ technique that provides information about the elemental and chemical composition of the outermost layers of the SEI. researchgate.netmdpi.com When combined with ¹³C labeling, XPS can confirm the incorporation of VC-derived species into the SEI.

These spectroscopic methods, enhanced by the use of ¹³C-VC, provide a comprehensive understanding of the SEI's structure and evolution, which is crucial for designing more effective electrolyte additives and improving battery performance.

Cathode Electrolyte Interphase (CEI) Formation and this compound Oxidation

While the role of VC in SEI formation on the anode is well-established, its impact on the cathode electrolyte interphase (CEI) is also a critical area of investigation. The CEI forms on the cathode surface due to the oxidation of electrolyte components at high potentials. acs.org

Studies have shown that at low concentrations, VC is preferentially reduced at the anode before it can be oxidized at the cathode, effectively passivating the anode. atamanchemicals.com However, at higher concentrations, VC can also participate in the formation of the CEI, leading to an increase in the impedance of both the anode and the cathode. atamanchemicals.com The use of ¹³C-VC allows for the tracing of its oxidation products and their incorporation into the CEI, providing valuable data on the mechanisms of CEI formation and its influence on battery performance.

Electrochemical Reaction Pathways and Gas Evolution Studies using 13C-Labeled Tracers

The decomposition of electrolyte components during battery operation often leads to the evolution of gases, which can be detrimental to the battery's performance and safety. Isotopic labeling with ¹³C is an invaluable tool for studying the sources and pathways of gas generation.

By using ¹³C-VC, the gaseous decomposition products containing carbon can be unambiguously identified using techniques like Online Electrochemical Mass Spectrometry (OEMS). For instance, the detection of ¹³CO₂ would directly link its formation to the decomposition of the VC additive.

Studies have shown that the presence of VC can alter the composition of the evolved gases. rsc.org In VC-containing electrolytes, the release of CO₂ is often observed, while the generation of gases like CO and C₂H₂, which are associated with the decomposition of other electrolyte components, is suppressed. rsc.org OEMS studies on ¹³C-labeled ethylene (B1197577) carbonate (EC) and VC have revealed that the CO₂ generated from VC does not originate directly from its electrochemical reduction but from a subsequent chemical ring-opening process. diva-portal.orgacs.org

Furthermore, VC has been found to reduce the evolution of hydrogen gas (H₂) by forming a more effective protective SEI layer that limits the decomposition of water, which can be present as an impurity. mdpi.com The addition of VC can also decrease the amount of ethylene (C₂H₄) released, though it may lead to the generation of CO₂ as a byproduct. mdpi.com

| Gas | Effect of VC | Mechanism | Reference |

|---|---|---|---|

| CO₂ | Increased evolution | Chemical ring-opening of VC | diva-portal.orgacs.org |

| CO | Suppressed evolution | Formation of a protective SEI prevents decomposition of other solvents | rsc.org |

| C₂H₂ | Suppressed evolution | Formation of a protective SEI prevents decomposition of other solvents | rsc.org |

| H₂ | Reduced evolution | Protective SEI limits decomposition of trace water | mdpi.com |

| C₂H₄ | Reduced evolution | Protective SEI limits decomposition of ethylene carbonate | mdpi.com |

Computational Chemistry Approaches (DFT) for Reaction Pathway Modeling

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms of electrolyte additives like Vinylene Carbonate (VC) at an atomic level. lbl.gov These theoretical investigations provide fundamental insights into the reductive decomposition pathways that are central to the formation of a stable Solid Electrolyte Interphase (SEI). rsc.orgmdpi.com While experimental studies often employ ¹³C isotopic labeling to track reaction products, DFT modeling complements this by mapping out the entire reaction landscape, including transient intermediates and transition states that are difficult to observe experimentally. rsc.orgdiva-portal.org DFT calculations can predict reaction thermodynamics, kinetics, and reduction potentials, offering a molecular-level understanding of why VC is an effective SEI-forming additive. lbl.gov

Detailed Research Findings

DFT studies have comprehensively investigated the reductive decomposition of VC, primarily focusing on its ring-opening reactions. rsc.orgresearchgate.netacs.org The central theme of this research is to determine which chemical bonds are most likely to break upon electron transfer from the anode surface and what subsequent reactions follow. These calculations are often performed using sophisticated models that simulate the electrode-electrolyte interface, such as a VC molecule interacting with a lithium metal surface (e.g., Li(001)) or with cluster models incorporating Li⁺ ions and solvent molecules. rsc.orgacs.orgrsc.org

Two primary reductive decomposition pathways for the VC ring-opening have been identified and extensively modeled:

Cleavage at the Vinylic C–O Site (CV–OV): This pathway involves the breaking of the bond between a vinylic carbon and a vinylic oxygen. DFT investigations reveal that this mechanism is generally more favorable, featuring lower energy barriers. rsc.orgrsc.orgrsc.org This reaction leads to the formation of highly reactive intermediates that can subsequently decompose further to yield products like acetylene (C₂H₂) and lithium carbonate (Li₂CO₃) or act as initiators for polymerization. rsc.orgrsc.orgrsc.org The energy barriers for this reductive ring-opening on a Li(001) surface are calculated to be in the range of 0.29–0.34 eV, indicating it is a thermodynamically accessible process. rsc.orgrsc.orgrsc.org

Cleavage at the Carbonyl C–O Site (CC–OV): This alternative pathway involves the scission of the bond between the carbonyl carbon and a vinylic oxygen. While this route is also considered, some studies suggest it is kinetically less favored compared to the vinylic site cleavage. rsc.org One proposed two-step decomposition along this path leads to the release of acetylene and carbon monoxide (CO), along with the formation of a lithium oxide (Li₂O) cluster. rsc.org

The use of advanced computational methods, such as Density Functional Embedding Theory (DFET), allows for a more accurate description by treating the molecular species with localized charges (like VC reduction intermediates) and the metallic electrode surface with different, appropriate levels of theory. rsc.orgrsc.org Such studies confirm that the dissociation via cleavage at vinylic sites is the more probable event. rsc.orgrsc.org Furthermore, DFT calculations have been used to analyze the reduction potentials, showing that VC is reduced at a higher potential than common electrolyte solvents like ethylene carbonate (EC) or propylene (B89431) carbonate (PC), allowing it to form a protective SEI layer preferentially. mdpi.comacs.org

The theoretical predictions of decomposition products are crucial for interpreting experimental data from techniques like Online Electrochemical Mass Spectrometry (OEMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which often utilize ¹³C-labeled VC to trace the fate of the carbon atoms during SEI formation. diva-portal.orgtum.de

Table 1: Comparison of Proposed Vinylene Carbonate Reduction Pathways via DFT

| Pathway Description | Key Intermediates | Predicted Final Products | Calculated Energy Barrier (on Li(001)) | Supporting Evidence (Citation) |

|---|---|---|---|---|

| Cleavage at Vinylic Site (CV–OV) | Radical anion, highly reactive intermediates | Li₂CO₃, Acetylene (C₂H₂), Polymer precursors | 0.29–0.34 eV | rsc.orgrsc.orgrsc.org |

Table 2: Common DFT Calculation Parameters in Vinylene Carbonate Studies

| Parameter | Examples from Literature | Purpose | Supporting Evidence (Citation) |

|---|---|---|---|

| Simulation Software | Vienna Ab initio Simulation Package (VASP) | Performs the quantum mechanical calculations. | rsc.org |

| Functionals | PBE, B3LYP, HSE06 | Approximates the exchange-correlation energy in DFT. | rsc.orgacs.orgcam.ac.uk |

| System Model | Periodic slab (e.g., Li(001)), Cluster models (e.g., (PC)₂Li⁺(VC)) | Represents the electrochemical interface (electrode surface or solvated ion). | rsc.orgacs.orgrsc.org |

| Advanced Methods | Density Functional Embedding Theory (DFET) | Combines different computational approaches for enhanced accuracy at interfaces. | rsc.orgrsc.org |

Research on Vinylene Carbonate 13c in Polymer Chemistry

Controlled Polymerization of Vinylene Carbonate-¹³C as a Monomer

While the radical polymerization of vinylene carbonate can lead to cross-linked and insoluble polymers, controlled polymerization techniques offer a pathway to well-defined, soluble polymers. researchgate.netresearchgate.net Methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully applied to vinylene carbonate to produce soluble polymers with controlled molecular weights and low polydispersity. researchgate.netrsc.org

The use of Vinylene Carbonate-¹³C in these controlled polymerization processes, although not extensively detailed in dedicated studies, provides a powerful analytical handle. By strategically placing the ¹³C label on the vinyl group or the carbonate ring, researchers can use ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the monomer consumption and the incorporation of the labeled units into the polymer chain with high precision. This allows for a detailed kinetic analysis of the polymerization process.

For instance, in a RAFT polymerization setup, the disappearance of the ¹³C signal corresponding to the monomer's vinyl carbons and the appearance of new signals corresponding to the polymer backbone can be tracked over time to determine polymerization rates. This level of detail is crucial for optimizing reaction conditions to achieve the desired polymer architecture.

Table 1: Controlled Polymerization Techniques for Vinylene Carbonate

| Polymerization Technique | Key Advantages | Potential for ¹³C Labeling Studies |

| RAFT Polymerization | Controlled molecular weight, low polydispersity, synthesis of block copolymers. researchgate.netrsc.org | Precise tracking of monomer incorporation, end-group analysis, and elucidation of chain transfer mechanisms. |

| Redox-Initiated Polymerization | Can be conducted at room temperature, yielding soluble polymers. researchgate.net | Investigation of initiation mechanisms and side reactions at lower temperatures. |

Elucidation of Copolymerization Mechanisms involving Vinylene Carbonate-¹³C

Vinylene carbonate is often copolymerized with other monomers to tailor the properties of the resulting materials. utwente.nl However, due to the 1,2-disubstituted nature of its vinyl group, vinylene carbonate generally exhibits low reactivity in radical copolymerizations. utwente.nl The use of Vinylene Carbonate-¹³C is instrumental in understanding the intricate mechanisms of its incorporation into copolymer chains.

By synthesizing copolymers with ¹³C-labeled vinylene carbonate and analyzing the resulting polymer by ¹³C NMR, the sequence distribution of the monomer units can be determined. This information is vital for calculating reactivity ratios, which quantify the relative tendency of a growing polymer chain to add a monomer of its own kind versus the comonomer.

For example, in the copolymerization of Vinylene Carbonate-¹³C with a comonomer like N-vinyl-2-pyrrolidone, the ¹³C NMR spectrum of the resulting copolymer would show distinct signals for the carbonate carbon depending on its neighboring units (i.e., another vinylene carbonate unit or a N-vinyl-2-pyrrolidone unit). The integration of these signals provides a quantitative measure of the dyad and triad (B1167595) sequences, offering a window into the copolymerization kinetics and the influence of the reaction conditions on the final polymer structure.

Structural Analysis of Poly(Vinylene Carbonate)-¹³C and Copolymers

¹³C NMR spectroscopy is a cornerstone technique for the structural analysis of polymers derived from vinylene carbonate. rsc.orgrsc.org The chemical environment of each carbon atom in the polymer is highly sensitive to its local structure, including tacticity, branching, and cross-linking. The use of Vinylene Carbonate-¹³C enhances the signal-to-noise ratio for the carbons of interest, facilitating a more detailed and unambiguous structural assignment.

Solid-state ¹³C NMR has been particularly useful in characterizing the structure of poly(vinylene carbonate) and its derivatives, especially when they are part of the solid electrolyte interphase (SEI) in lithium-ion batteries. osti.govacs.org Studies have identified characteristic peaks for the carbonate group (~154 ppm) and the polymer backbone carbons (~70-80 ppm). osti.gov Furthermore, the presence of signals around 100 ppm has been attributed to cross-linking sites within the poly(vinylene carbonate) structure. osti.gov

In copolymers, ¹³C-¹³C correlation NMR experiments on samples prepared with ¹³C-labeled vinylene carbonate can confirm the formation of branched fragments and provide direct evidence of the connectivity between different monomer units. acs.org

Table 2: Characteristic ¹³C NMR Chemical Shifts in Poly(Vinylene Carbonate) Derivatives

| Carbon Environment | Approximate Chemical Shift (ppm) | Structural Information | Reference |

| Carbonate Carbonyl | ~154-155 | Presence of the cyclic carbonate ring. | osti.govmanchester.ac.uk |

| Polymer Backbone (C-O) | ~70-80 | Main chain structure of poly(vinylene carbonate). | osti.govmanchester.ac.uk |

| Cross-linking Sites (Acetal) | ~100-108 | Indicates branching and network formation. | osti.govmanchester.ac.uk |

| Alkyl Carbonate | ~155 | Can indicate ring-opened structures or byproducts. | manchester.ac.uk |

| Lithium Carbonate (Li₂CO₃) | ~170 | A common inorganic byproduct. | manchester.ac.uk |

Investigation of Polymer Byproducts from Vinylene Carbonate-¹³C Synthesis

The synthesis of vinylene carbonate can be plagued by the formation of polymeric byproducts, which contributes to low industrial yields. rsc.orgrsc.org The characterization of these often complex and insoluble materials is challenging. Isotopic labeling with ¹³C provides a powerful method to trace the fate of the vinylene carbonate molecule during synthesis and identify the structural motifs present in the byproducts.

Recent research has employed techniques such as solid-state ¹³C NMR, in conjunction with other analytical methods, to investigate these byproducts. rsc.orgrsc.org These studies have revealed that the byproducts can contain structural units similar to those found in the desired poly(vinylene carbonate), including cyclic carbonate moieties. rsc.org However, they also feature other structures, such as C-O and O-C-O linkages, which are indicative of side reactions like decarboxylation driven by intramolecular backbiting during polymerization. rsc.orgrsc.org

By using Vinylene Carbonate-¹³C, the signals from the byproduct structures in the ¹³C NMR spectrum are enhanced, allowing for a more confident identification of the various chemical environments and aiding in the elucidation of the mechanisms leading to their formation. This knowledge is crucial for optimizing the synthesis of vinylene carbonate to minimize the formation of these unwanted polymeric materials.

Vinylene Carbonate 13c As a Versatile Synthon in Organic Synthesis

Mechanistic Studies of Diels-Alder Reactions with Vinylene Carbonate-13C

Vinylene carbonate, isotopically labeled with Carbon-13 (¹³C), serves as a powerful tool in mechanistic studies of the Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings. wikipedia.org As a dienophile, vinylene carbonate's reactivity and stereoselectivity are of significant interest. wikipedia.org The ¹³C label allows for precise tracking of the carbon atoms throughout the reaction pathway, providing invaluable insights into the transition states and product formation.

Theoretical and experimental studies on the Diels-Alder reaction between vinylene carbonate and various dienes, such as 2,5-dimethylfuran and cyclopentadiene, have revealed key mechanistic details. wikipedia.orgresearchgate.netcolab.ws Density functional theory (DFT) calculations show that the reaction pathways are stereoselective, favoring the formation of endo-cycloadducts over exo-cycloadducts due to steric interactions in the transition state. researchgate.net However, the reaction can be under thermodynamic control, where the more stable exo isomer can be the major product, especially with prolonged reaction times or at elevated temperatures. researchgate.netcolab.ws

The use of ¹³C-labeled vinylene carbonate in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the structures of the resulting adducts and for kinetic analysis of the reaction. smolecule.comchemicalbook.com This allows researchers to distinguish between different isomers and to understand the electronic effects that govern the cycloaddition process. For instance, electron-withdrawing groups on substituted vinylene carbonates can enhance reactivity, allowing cycloadditions to occur under milder conditions. ucla.edu

Table 1: Stereoselectivity in Diels-Alder Reactions of Vinylene Carbonate

| Diene | Conditions | Major Product | Mechanistic Insight |

|---|---|---|---|

| 2,5-Dimethylfuran | Thermodynamic Equilibrium | Exo Isomer | Reaction slowly reaches equilibrium, favoring the thermodynamically more stable product. researchgate.netcolab.ws |

| Cyclopentadiene | Kinetic Control | Endo Isomer | The endo transition state is generally favored, leading to the kinetic product. wikipedia.orgucla.edu |

Transition Metal-Catalyzed Functionalization Reactions with this compound

Isotopically labeled this compound is an important reactant in a variety of transition metal-catalyzed functionalization reactions. researchgate.netdntb.gov.ua These reactions leverage the unique reactivity of vinylene carbonate to introduce new functional groups and construct complex molecular architectures through processes like C-H bond activation and annulation. researchgate.net The ¹³C label is instrumental in elucidating reaction mechanisms by tracking the fate of the carbonate carbons.

Rhodium (Rh), Palladium (Pd), and Ruthenium (Ru) are prominent catalysts in these transformations. researchgate.net Rhodium(III) catalysts, for example, are widely used for C-H activation and subsequent annulation reactions with vinylene carbonate to synthesize a range of heterocyclic compounds. acs.orgnih.govacs.orgresearchgate.net Palladium catalysts are employed in reactions such as denitrogenation/vinylation and asymmetric allylic amination. rsc.orgrsc.org Ruthenium(II) has been shown to catalyze the coupling of 2-arylquinazolinones with vinylene carbonate to form fused quinazolinones. acs.org

In these catalytic cycles, vinylene carbonate can act as a versatile coupling partner. Depending on the metal catalyst and reaction conditions, it can serve as a source of various synthons, a behavior that can be unambiguously traced using ¹³C labeling. researchgate.net

Table 2: Overview of Transition Metal-Catalyzed Reactions with Vinylene Carbonate

| Catalyst System | Substrate Example | Product Type | Reference |

|---|---|---|---|

| Rhodium(III) | Azobenzenes | (2H)-Indazoles, Dihydrocinnolinones | acs.org |

| Rhodium(III) | Free Anilines | 2-Methylquinolines | nih.govacs.org |

| Rhodium(III) | N-Arylmethanimines | Quinolines | acs.org |

| Palladium(0)/Ligand | Benzotriazinones | Isoquinolinones | rsc.org |

| Palladium(0)/Chiral Ligand | N-Heteroaromatics | Acyclic Nucleoside Analogs | rsc.org |

| Ruthenium(II) | 2-Arylquinazolinones | Fused Quinazolinones | acs.org |

Cyclization Reactions and Heterocycle Synthesis using ¹³C-Labeled Vinylene Carbonate

The use of ¹³C-labeled vinylene carbonate is particularly valuable in the synthesis of diverse heterocyclic structures through various cyclization strategies. researchgate.net Transition metal-catalyzed C-H bond activation followed by cyclization is a powerful method for constructing multi-ring systems. researchgate.net Vinylene carbonate has emerged as a key building block in these reactions, participating in [4+2], [3+2], and [4+1] annulations. researchgate.netacs.org

For instance, Rh(III)-catalyzed annulation of azobenzenes with vinylene carbonate can lead to either (2H)-indazoles or dihydrocinnolin-4-ones, depending on the electronic properties of the azobenzene substrate. acs.org Similarly, the reaction of N-arylmethanimines with vinylene carbonate under rhodium catalysis provides a direct route to C3,C4-nonsubstituted quinolines. acs.org In these complex transformations, ¹³C-labeling helps to confirm the incorporation of the vinylene unit and to understand the decarboxylation and rearrangement steps involved.

The versatility of vinylene carbonate allows it to function differently depending on the reaction partner. With azinium-N-imines, it can act as an ethynol or acetylene (B1199291) surrogate in a [3+2] cyclization to form pyrazolo[1,5-a]pyridine derivatives. researchgate.net This flexibility makes ¹³C-labeled vinylene carbonate an indispensable tool for developing new synthetic methodologies for pharmacologically relevant heterocycles.

Table 3: Heterocycles Synthesized Using Vinylene Carbonate

| Reaction Type | Catalyst | Reactant | Heterocyclic Product |

|---|---|---|---|

| [4+2] Annulation | Rh(III) | Azobenzenes | Dihydrocinnolinones |

| [4+1] Annulation | Rh(III) | Azobenzenes | (2H)-Indazoles |

| [4+2] Annulation | Rh(III) | N-Aryl Indazolones | Indazolocinnolines |

| [3+2] Cyclization | None | Azomethine Imines | Pyrazolo[1,5-a]pyridines |

| C-H Alkenylation | Rh(III) | N-Arylmethanimines | Quinolines |

Development of Novel Synthetic Pathways and Reagent Surrogates (e.g., ethynol, acetylene, C1)

A significant advancement in organic synthesis is the use of vinylene carbonate, particularly its ¹³C-labeled form, as a stable and versatile surrogate for otherwise difficult-to-handle reagents like ethynol, acetylene, and single-carbon (C1) synthons. researchgate.net This approach circumvents the challenges associated with the direct use of gaseous or unstable small molecules.

Ethynol Equivalent: In several transition metal-catalyzed reactions, vinylene carbonate serves as an ethynol (HC≡COH) surrogate. For example, in Ruthenium(II)-catalyzed C-C/C-N annulation reactions, it provides the necessary two-carbon unit to form fused quinazolinones without the need for an external oxidant. acs.org The reaction proceeds through a pathway involving the incorporation of the vinyl unit followed by decarboxylation, a mechanism that can be precisely followed using this compound. researchgate.net

Acetylene Equivalent: Vinylene carbonate is also widely used as a synthetic equivalent of acetylene. In Rh(III)-catalyzed C-H/N-H annulation reactions, it acts as an acetylene surrogate and an internal oxidant, enabling the synthesis of various N-heteroaromatics without external oxidants. researchgate.net Similarly, ruthenium-catalyzed oxidative coupling with isoxazoles demonstrates its function as an acetylene equivalent to form fused-anthranils. researchgate.net

C1 Synthon: Beyond two-carbon units, vinylene carbonate can also function as a C1 synthon. In certain transition metal-catalyzed [5+1] cyclization reactions, the molecule is cleaved in a way that it contributes a single carbon atom to the final ring structure. researchgate.net This unique reactivity expands the synthetic utility of vinylene carbonate significantly.

The ability of this compound to mimic these fundamental building blocks, combined with the analytical clarity provided by the isotopic label, facilitates the development of novel and efficient synthetic pathways to complex molecules. researchgate.net

Table 4: Vinylene Carbonate as a Reagent Surrogate

| Surrogate For | Reaction Type | Catalyst | Product Example |

|---|---|---|---|

| Ethynol | [3+2] Cyclization | None | Pyrazolo[1,5-a]pyridin-2-ols |

| Ethynol | C-C/C-N Annulation | Ru(II) | Fused Quinazolinones |

| Acetylene | C-H/N-H Annulation | Rh(III) | N-Heteroaromatics |

| Acetylene | Oxidative Coupling | Ru(II) | Fused-Anthranils |

| Formylmethyl Cation | C-H Formylmethylation | Ru(II) | Formylmethyl Isoxazoles |

Advanced Methodologies for Tracing and Flux Analysis with Vinylene Carbonate 13c

¹³C Metabolic Flux Analysis (¹³C-MFA) in Chemical Transformations

Originally developed for studying biological systems, ¹³C Metabolic Flux Analysis (¹³C-MFA) is a sophisticated mathematical technique used to quantify the rates (fluxes) of intracellular reactions. d-nb.infonih.gov This methodology can be adapted to analyze chemical transformation networks, such as the complex series of reactions that occur during the decomposition of Vinylene Carbonate in a lithium-ion battery electrolyte. specificpolymers.comsciepublish.com In this context, ¹³C-MFA provides a framework for determining the quantitative fate of carbon atoms from ¹³C-VC as it forms the SEI.

The process involves introducing ¹³C-VC into the chemical system (e.g., a battery cell) and allowing the transformations to occur. osti.gov After a set period, the system is disassembled, and the products, particularly the components of the SEI layer, are analyzed to determine the distribution of the ¹³C label. iaea.org This isotopic labeling data, combined with a detailed model of the proposed reaction network and measured rates of product formation, is fed into specialized software. d-nb.infosci-hub.se The software then calculates the fluxes through each reaction pathway, providing a quantitative map of the transformation process.

For instance, in the decomposition of Vinylene Carbonate, several reaction pathways have been proposed, including polymerization to form poly(VC), and reduction to form components like lithium carbonate (Li₂CO₃) and lithium ethylene (B1197577) dicarbonate (B1257347) (LEDC). iaea.orgdiva-portal.orgosti.gov By using ¹³C-VC, ¹³C-MFA can determine the relative importance of each pathway. If the carbonyl carbon of VC is labeled, for example, the appearance of the ¹³C label in Li₂CO₃ would confirm and quantify the flux through the pathway leading to its formation. diva-portal.orgresearchgate.net This approach moves beyond simple product identification to provide a dynamic and quantitative understanding of the chemical system.

| Parameter | Description | Relevance to ¹³C-VC Transformations |

| Reaction Network Model | A comprehensive map of all potential biochemical or chemical reactions, including reactants, products, and stoichiometry. | Defines the possible decomposition and polymerization pathways for Vinylene Carbonate in the formation of the SEI. d-nb.infosci-hub.se |

| Isotopic Tracer | A substrate with a known ¹³C labeling pattern (e.g., [1-¹³C]VC, [2,3-¹³C₂]VC, or uniformly labeled [U-¹³C₃]VC). | Vinylene Carbonate-13C is introduced into the system to trace the journey of its carbon atoms. nih.gov |

| Labeling Measurements | Analysis of the isotopic patterns (isotopomer distributions) in key downstream products using techniques like MS or NMR. | Determines how the ¹³C label from VC is incorporated into SEI components like poly(VC), Li₂CO₃, and other organic species. iaea.orgsci-hub.se |

| Flux Estimation | A computational process that uses the reaction model and labeling data to calculate the rate of each reaction in the network. | Quantifies the proportion of ¹³C-VC that follows the polymerization pathway versus various reduction or decomposition pathways. d-nb.info |

| Statistical Analysis | Evaluation of the goodness-of-fit between the model-predicted labeling patterns and the experimental data to determine confidence in the calculated fluxes. | Assesses the validity of the proposed reaction mechanism for VC decomposition and the accuracy of the quantified fluxes. d-nb.info |

Tracing Carbon Atom Fate in Complex Chemical Environments

The fundamental advantage of using ¹³C-VC as a tracer is the ability to follow its carbon atoms through a series of complex and competing reactions. This is especially critical in environments like a battery electrolyte, where numerous degradation and side reactions occur simultaneously. specificpolymers.comsciepublish.com By strategically placing the ¹³C label on different atoms within the VC molecule (e.g., on the vinyl carbons vs. the carbonate carbon), researchers can precisely track the fate of specific molecular fragments.

For example, the decomposition of the SEI can lead to the formation of various gaseous products. mdpi.com If ¹³C-VC labeled at the carbonyl carbon is used, the detection of labeled carbon dioxide (¹³CO₂) by techniques like online electrochemical mass spectrometry (OEMS) would provide direct evidence that the carbonate functional group of VC is a source of CO₂ gas evolution. diva-portal.org Conversely, if the vinyl carbons are labeled, the detection of labeled ethylene (¹³C₂H₄) would pinpoint VC as a source of this gas, which is often attributed primarily to the reduction of other electrolyte solvents like ethylene carbonate. diva-portal.org

This atom-specific tracing provides unambiguous evidence for proposed reaction mechanisms that would be difficult to obtain otherwise. It allows scientists to map the flow of carbon from the initial additive to both the stable, desired products (like a robust poly(VC) layer) and the undesired byproducts that can lead to performance degradation. osti.goviaea.org This knowledge is crucial for designing more stable electrolyte formulations and improving the longevity of chemical systems. The introduction of a ¹³C-label into polymeric materials is also a key strategy for tracking the decomposition of these materials and the integration of their byproducts into the environment. researchgate.netmdpi.com

Integration of Mass Spectrometry and ¹³C-NMR in Tracer Studies

To achieve a comprehensive understanding of the products derived from ¹³C-VC, it is often necessary to integrate multiple analytical techniques, most notably Mass Spectrometry (MS) and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy. osti.govnih.gov These two methods provide complementary information, and their combined application in tracer studies creates a powerful analytical synergy.

Mass Spectrometry (MS) , often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), excels at separating complex mixtures and providing the mass-to-charge ratio of the components. osti.govresearchgate.net In ¹³C-VC studies, MS is used to:

Identify and quantify volatile or soluble reaction products. mdpi.com

Determine the level of ¹³C enrichment in each product, confirming its origin from the labeled tracer. researchgate.net

Analyze gaseous byproducts, such as CO₂ or H₂, evolved during electrochemical processes. mdpi.com

¹³C-Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides detailed information about the local chemical environment of each carbon atom in a molecule. weebly.comnih.gov Because the ¹³C nucleus is being specifically traced, the signals are strong and clear. The key strengths of ¹³C-NMR in these studies include:

Structural Elucidation : It can distinguish between different isomers (structural arrangements) that may have the same mass and thus be indistinguishable by MS alone. weebly.com

Functional Group Identification : The chemical shift (the position of the peak in the spectrum) is highly characteristic of the carbon's bonding environment (e.g., C=O, C-O, C=C), allowing for the identification of specific functional groups within the products. cam.ac.ukacs.org

Solid-State Analysis : Using solid-state NMR (ssNMR), insoluble products like the polymeric components of the SEI can be analyzed directly, providing structural information about the intact solid material. osti.govcam.ac.uk

By combining these techniques, a researcher can first use LC-MS to separate the soluble degradation products of ¹³C-VC and determine their molecular formulas based on their accurate mass and isotopic patterns. Subsequently, ¹³C-NMR can be used on the same fractions or on the insoluble SEI to confirm the specific molecular structures, identify the polymer backbone, and verify the connectivity of the atoms, providing a complete and unambiguous picture of the chemical transformations. diva-portal.orgcam.ac.uk

| Technique | Principle | Information Provided | Application to ¹³C-VC Studies |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Molecular weight, isotopic enrichment, elemental composition (with high resolution). researchgate.net | Identifies soluble/gaseous products, confirms incorporation of ¹³C label, quantifies product formation. mdpi.com |

| ¹³C-NMR Spectroscopy | Measures the resonance of ¹³C nuclei in a magnetic field. | Local chemical environment, carbon-carbon connectivity, molecular structure, functional groups. weebly.comnih.gov | Determines specific structure of polymeric and solid products (ssNMR), identifies functional groups in degradation products, distinguishes isomers. osti.govcam.ac.uk |

Future Research Directions and Emerging Applications of Vinylene Carbonate 13c

Development of Novel Isotopic Labeling Strategies for Vinylene Carbonate Derivatives

The synthesis of Vinylene Carbonate-¹³C has traditionally followed established chemical routes, such as the photochlorination of ethylene (B1197577) carbonate to form monochloroethylene carbonate, followed by dehydrochlorination. smolecule.com However, the demand for more efficient, selective, and versatile labeling methods is driving research into novel strategies.

Future advancements are expected to focus on:

Organocatalytic Routes: Recent studies have demonstrated the synthesis of various vinylene carbonate derivatives using organocatalysts. chemrxiv.orgrsc.org These methods, which often operate under mild, solvent-free conditions, could be adapted for isotopic labeling. chemrxiv.org For instance, the chemical depolymerization of waste polycarbonates using α-hydroxyketones, catalyzed by an organic base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), presents a sustainable pathway to produce functionalized vinylene carbonates. rsc.org Using ¹³C-labeled α-hydroxyketones in this process could yield a wide array of specifically labeled VC derivatives.

Universal Labeled Precursors: A highly promising and versatile approach involves the use of universal ¹³C₂ building blocks. Research has shown that elemental ¹³C can be used to synthesize calcium carbide-¹³C₂ (Ca¹³C₂). researchgate.net This compound readily generates ¹³C₂-acetylene, a fundamental precursor that can be used in numerous atom-economic transformations to create ¹³C₂-labeled vinyl compounds. researchgate.net This strategy offers a universal entry point for incorporating a double-labeled vinyl group into a wide range of molecules, including vinylene carbonate and its derivatives.

Late-Stage Labeling: While challenging, the development of late-stage ¹³C labeling techniques would be a significant breakthrough. Methodologies analogous to those used for other isotopes, such as visible-light-mediated carbonylation with [¹³C]CO, could be explored to introduce a ¹³C carbonyl group into a pre-formed molecular scaffold. acs.org Such strategies would provide rapid access to labeled compounds without the need for lengthy de novo synthesis.

These novel strategies promise not only to improve the efficiency and accessibility of Vinylene Carbonate-¹³C but also to expand the library of available labeled VC derivatives for a broader range of research applications.

Exploration of Vinylene Carbonate-¹³C in Next-Generation Energy Storage Systems (e.g., Na-ion batteries)

While the role of VC as an SEI-forming additive is well-established in Li-ion batteries, its application in next-generation energy storage systems, particularly sodium-ion batteries (SIBs), is a burgeoning field of research. mdpi.commdpi.comsciepublish.com SIBs are a promising alternative to LIBs due to the abundance and low cost of sodium. mdpi.com However, a major challenge is the formation of a stable and effective SEI, as the passive film formed in sodium-based electrolytes is often less stable than in lithium systems. mdpi.commdpi.com

Vinylene carbonate has been shown to be an effective electrolyte additive in SIBs, improving cycling stability and capacity retention. mdpi.comsciengine.comresearchgate.net Its presence helps form a more robust protective layer on both the anode and cathode. For example, studies on germanium (Ge) microrod anodes and TiO₂ nanosheet anodes in SIBs have demonstrated that the addition of VC to the electrolyte significantly reduces irreversible capacity and enhances long-term cycling performance. mdpi.commdpi.com A key finding is that VC promotes the formation of a polycarbonate-rich surface film, which exhibits superior Na-ion diffusion properties compared to the sodium alkyl carbonate films formed in VC-free electrolytes. mdpi.com

The table below summarizes findings from a study on adding VC to an ether-based electrolyte for a Na-ion full cell.

| Electrolyte Composition | Oxidative Stability (vs. Na/Na⁺) | Anode | Cathode | Capacity Retention (after 1000 cycles) |

| 1 M NaCF₃SO₃-Diglyme | 3.60 V | FeS@C | Na₃V₂(PO₄)₃@C | Did not work properly |

| 1 M NaCF₃SO₃-Diglyme + 5 wt% VC | 4.15 V | FeS@C | Na₃V₂(PO₄)₃@C | 67% |

| Table 1: Performance of a Na-ion full cell with and without Vinylene Carbonate (VC) additive. Data sourced from Shi J, et al. (2021). sciengine.com |

Despite these promising results, the precise mechanisms of SEI and cathode-electrolyte interphase (CEI) formation from VC in SIBs are not fully understood. This is where Vinylene Carbonate-¹³C becomes indispensable. Future research will focus on:

Mechanistic Elucidation: Using ¹³C-labeled VC will allow for detailed solid-state NMR studies to precisely identify the decomposition products and polymeric species that constitute the SEI and CEI in sodium-ion systems. This is crucial for understanding why VC is effective and for rationally designing even better additives.

Quantifying SEI/CEI Components: The ¹³C label enables quantitative analysis of the different carbon environments in the interphases, revealing the relative proportions of poly(VC), lithium/sodium carbonates, and other organic species. cam.ac.uk This quantitative data is vital for correlating interphase composition with electrochemical performance.

Interface Dynamics: Studying the evolution of the ¹³C NMR signal during cycling will provide insights into the dynamic nature of the interphases, including their formation, growth, and potential dissolution or repair mechanisms.

By applying the lessons learned from LIBs and using Vinylene Carbonate-¹³C as an analytical probe, researchers can accelerate the development of stable and high-performance electrolytes for Na-ion batteries and other next-generation systems.

Expansion of Synthetic Applications and Catalytic Processes

Vinylene carbonate is a highly versatile building block in organic synthesis, valued for its activated double bond. smolecule.com It can function as a dienophile in Diels-Alder reactions and, more recently, has been used as a unique synthon in transition metal-catalyzed reactions. smolecule.commdpi.com Research has demonstrated its utility as an "ethynol surrogate," an "acetylene surrogate," a "C1 synthon," and even as a dual-role reagent acting as both an acetylene (B1199291) equivalent and an oxidizing agent in redox-neutral processes. mdpi.comnih.gov

Emerging research is expanding the synthetic utility of VC into complex molecule synthesis, often employing rhodium (Rh) or ruthenium (Ru) catalysts.

Annulation Reactions: Rh(III)-catalyzed C-H activation and annulation reactions using VC have been developed to construct complex fused heterocyclic systems, such as indazolo[2,3-a]quinolines and benzothiazines. nih.govacs.org In these reactions, VC can act as a C1 and C2 building block or a "vinylene transfer" agent. acs.org

Methylene (B1212753) Precursor: Recent studies have shown that VC can serve as a novel C1 methylene source in ruthenium-catalyzed reactions for the regioselective modification of isoquinolinones. researchgate.net

The use of Vinylene Carbonate-¹³C in these novel catalytic processes is a key future direction. By incorporating a ¹³C label, chemists can:

Trace Reaction Pathways: Isotopic labeling is a definitive tool for mechanistic elucidation. It allows researchers to track the fate of the carbon atoms from VC through the catalytic cycle, confirming proposed intermediates and transition states.

Unravel Complex Rearrangements: In reactions where VC acts as multiple synthons or undergoes decarboxylation, ¹³C labeling can unambiguously determine which part of the VC molecule is incorporated into the final product. acs.orgresearchgate.net

Develop New Catalytic Systems: A deeper mechanistic understanding, enabled by isotopic studies, can guide the development of more efficient and selective catalysts for transformations involving vinylene carbonate.

The synergy between advanced synthetic methods and isotopic labeling with Vinylene Carbonate-¹³C will continue to unlock new possibilities in the efficient construction of complex organic molecules.

Advanced In-Operando Characterization Techniques for ¹³C-Labeled Systems

To fully understand the role of Vinylene Carbonate-¹³C in systems like batteries, it is crucial to observe the chemical changes as they happen. Advanced in-operando characterization techniques, which analyze materials during active operation, are essential for this purpose. acs.orgnsf.gov While many operando techniques focus on the bulk properties of electrodes or electrolytes, the development of surface-sensitive operando methods is a major frontier. acs.orgresearchgate.net

In-operando Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for studying ¹³C-labeled systems. nih.govcopernicus.org Specialized electrochemical cells designed to fit inside an NMR spectrometer allow for the real-time observation of the formation and evolution of soluble intermediates and solid degradation products during electrochemical processes. copernicus.orgcopernicus.org

Real-Time Monitoring: Using Vinylene Carbonate-¹³C, in-operando ¹³C NMR can track the consumption of the additive and the appearance of new signals corresponding to SEI components in real time. researchgate.net This provides direct evidence of the reaction pathways and kinetics of SEI formation.

High Resolution: Modern in-operando NMR setups can achieve high spectral resolution, enabling the differentiation of various carbon species in the complex electrolyte and interphase environment. copernicus.org

The table below shows representative ¹³C NMR chemical shifts for species derived from the reduction of vinylene carbonate, which are critical for interpreting in-operando spectra.

| Resonance | Chemical Shift (ppm) | Assignment |

| C | 155 | Carbonate environment (ROCO₂R) |

| D | 100 | Acetal-like carbon (protonated, adjacent to two OR groups) |

| E | 74 | Polyether-like carbon (protonated, adjacent to one OR group) |

| Table 2: Characteristic ¹³C NMR chemical shifts of functional groups in the solid products from vinylene carbonate (VC) reduction. Data sourced from Leskes, et al. (2017). cam.ac.uk |

Future research will likely involve multimodal in-operando approaches, combining the chemical specificity of ¹³C NMR with other techniques to build a more complete picture. nih.gov For example, combining in-operando NMR with:

Surface-Enhanced Raman Spectroscopy (SERS): Provides vibrational information about the molecular structure of the interphase at the electrode surface. researchgate.net

Ambient Pressure X-ray Photoelectron Spectroscopy (APXPS): Offers elemental and chemical state information of the topmost layers of the interphase. acs.org

Neutron or X-ray Reflectometry: Can yield information about the thickness, density, and stratification of the SEI layer as it forms and evolves. acs.orgnih.gov

By integrating these advanced in-operando techniques, researchers can move beyond static, post-mortem analyses and gain unprecedented insight into the dynamic role of Vinylene Carbonate-¹³C in creating stable interfaces, paving the way for the next generation of energy storage devices and catalytic systems.

Q & A

Basic: What experimental protocols are recommended for synthesizing Vinylene Carbonate-<sup>13</sup>C with minimal environmental toxicity?

Answer:

Vinylene Carbonate-<sup>13</sup>C synthesis traditionally involves toxic reagents like chlorine or phosgene. However, recent methodologies utilize diphenyl carbonate (DPC) as a non-toxic carbonyl source, enabling the reaction with benzoins or aldehydes under mild conditions. This approach avoids hazardous byproducts and aligns with green chemistry principles. Researchers should optimize reaction parameters (e.g., temperature, solvent polarity) to enhance isotopic purity and yield . For <sup>13</sup>C labeling, ensure precursor materials (e.g., <sup>13</sup>C-enriched carbonyl sources) are rigorously purified to minimize isotopic dilution.

Advanced: How does isotopic labeling with <sup>13</sup>C affect the electrochemical stability of Vinylene Carbonate in lithium-ion battery electrolytes?

Answer:

<sup>13</sup>C labeling allows precise tracking of degradation pathways via NMR or isotope-ratio mass spectrometry . In lithium-ion batteries, Vinylene Carbonate-<sup>13</sup>C forms a stable solid-electrolyte interphase (SEI) on anode surfaces. Researchers should design cyclic voltammetry experiments to compare the reduction potentials of labeled vs. unlabeled compounds, monitoring <sup>13</sup>C enrichment in SEI components (e.g., Li2CO3-<sup>13</sup>C) to quantify degradation kinetics. Contradictory data may arise from electrolyte impurities or variable electrode surface morphologies; control experiments with deuterated solvents can isolate isotopic effects .

Basic: What analytical techniques are critical for characterizing Vinylene Carbonate-<sup>13</sup>C purity and isotopic enrichment?

Answer:

- NMR Spectroscopy : <sup>13</sup>C NMR resolves isotopic incorporation at specific carbon positions. Compare chemical shifts with unlabeled analogs to confirm labeling efficiency.

- Mass Spectrometry (MS) : High-resolution MS quantifies isotopic abundance (e.g., m/z ratios for [M+1] peaks).

- Infrared (IR) Spectroscopy : Validate functional groups (e.g., carbonyl C=O stretches at ~1800 cm<sup>-1</sup>) to rule out side reactions.

- Elemental Analysis : Verify <sup>13</sup>C content via combustion followed by isotopic ratio analysis .

Advanced: How can researchers address contradictory data in Vinylene Carbonate-<sup>13</sup>C’s role as an electrolyte additive?

Answer:

Contradictions often stem from:

- Variable experimental conditions (e.g., moisture levels, electrode materials).

- Methodological biases (e.g., differing charge/discharge rates in battery testing).

To resolve discrepancies:

Reproduce experiments under standardized protocols (e.g., controlled humidity, identical cell configurations).

Cross-validate using multiple techniques (e.g., electrochemical impedance spectroscopy + XPS for SEI analysis).

Statistical analysis : Apply ANOVA to assess variability across datasets, identifying outliers linked to procedural artifacts .

Basic: What safety protocols are essential when handling Vinylene Carbonate-<sup>13</sup>C in laboratory settings?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile components.

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid latex due to solvent compatibility issues.

- Waste Management : Segregate <sup>13</sup>C-labeled waste for specialized disposal to prevent isotopic contamination.

- Documentation : Maintain a logbook tracking usage, storage conditions, and waste streams, adhering to institutional safety guidelines .

Advanced: How can computational modeling enhance the design of Vinylene Carbonate-<sup>13</sup>C-based electrolytes?

Answer:

- Density Functional Theory (DFT) : Predict reaction pathways for <sup>13</sup>C-labeled VC decomposition on anode surfaces.

- Molecular Dynamics (MD) : Simulate solvent interactions in electrolyte mixtures to optimize ionic conductivity.

- Machine Learning : Train models on existing datasets (e.g., SEI composition vs. cycling performance) to predict novel formulations. Validate predictions with experimental NMR/<sup>13</sup>C tracing to refine algorithms .

Basic: What literature review strategies ensure comprehensive coverage of Vinylene Carbonate-<sup>13</sup>C research?

Answer:

- Database Searches : Use SciFinder and Web of Science with keywords: "vinylene carbonate-13C," "isotopic labeling," "SEI formation."

- Review Articles : Prioritize recent reviews in Green Chemistry or Electrochimica Acta for foundational knowledge.

- Citation Tracking : Follow references in seminal papers (e.g., Xu’s 2004 work on nonaqueous electrolytes) to identify historical trends .

Advanced: How does isotopic dilution impact the reliability of <sup>13</sup>C tracing in long-term battery cycling studies?

Answer:

Isotopic dilution from unlabeled electrolyte components can obscure <sup>13</sup>C signals. Mitigation strategies:

- Precision Dosing : Use ultra-pure <sup>13</sup>C-labeled VC and minimize unlabeled additive concentrations.

- Time-Resolved Sampling : Analyze SEI composition at multiple cycling stages via ToF-SIMS to track <sup>13</sup>C decay rates.

- Calibration Curves : Establish baseline <sup>13</sup>C levels in control cells to correct for natural abundance contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.